molecular formula C15H18N2O2 B3980478 3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole

3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B3980478
M. Wt: 258.32 g/mol
InChI Key: VLWDCKAPEGKTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the oxadiazole family.

Mechanism of Action

The exact mechanism of action of 3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes and reducing the production of inflammatory mediators, such as prostaglandins. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize and has shown high yield and purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the exploration of its potential use as an anti-tumor agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in clinical settings.

Scientific Research Applications

3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. It has also been investigated for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDCKAPEGKTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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